- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, Huaxue Shiji, 2020, 42(5), 608-611

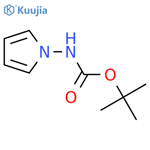

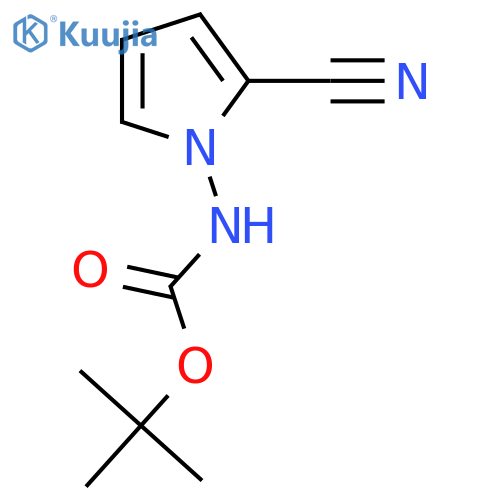

Cas no 937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide)

937046-96-3 structure

Produktname:N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

CAS-Nr.:937046-96-3

MF:C10H13N3O2

MW:207.229121923447

MDL:MFCD12068393

CID:844613

PubChem ID:50999066

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate

- Carbamic acid, N-(2-cyano-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester

- tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate

- tert-butyl N-(2-cyanopyrrol-1-yl)carbamate

- 1-N-Boc-Amino-2-cyanopyrrole

- N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

- SXUSNFHKHIJDRN-UHFFFAOYSA-N

- PB23986

- FCH1629140

- TZ000838

- AB0027760

- AX8224459

- ST24025791

- W9633

- tert-Butyl (2-cyano-1H-pyrrol-1-yl);carbamate

- 2-Cyano-pyrrol-1-yl-car

- 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate (ACI)

- NS00006411

- MFCD12068393

- AKOS015919803

- SCHEMBL66516

- DB-371829

- CS-0037682

- 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester

- 1-(Boc-amino)-2-cyanopyrrole

- DTXSID00679391

- 1-(Boc-amino)-2-pyrrolecarbonitrile

- EC 810-524-9

- tert-Butyl(2-cyano-1H-pyrrol-1-yl)carbamate

- EN300-120186

- (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester

- 937046-96-3

- AS-35837

- SY020951

- (2-CYANO-PYRROL-1-YL)-CARBAMIC ACID TERT-BUTYL ESTER

-

- MDL: MFCD12068393

- Inchi: 1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14)

- InChI-Schlüssel: SXUSNFHKHIJDRN-UHFFFAOYSA-N

- Lächelt: N#CC1N(NC(OC(C)(C)C)=O)C=CC=1

Berechnete Eigenschaften

- Genaue Masse: 207.10100

- Monoisotopenmasse: 207.100776666g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 3

- Komplexität: 287

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 67

- XLogP3: 2.3

Experimentelle Eigenschaften

- Farbe/Form: White to Yellow Solid

- Dichte: 1.12

- PSA: 67.05000

- LogP: 1.91138

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280;P305+P351+P338

- Lagerzustand:Room temperature

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 51549-5/G |

1-N-BOC-AMINO-2-CYANOPYRROLE |

937046-96-3 | 97% | 5/G |

$350 | 2022-06-02 | |

| Enamine | EN300-120186-0.25g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 0.25g |

$53.0 | 2023-02-15 | |

| Enamine | EN300-120186-5.0g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 5.0g |

$410.0 | 2023-02-15 | |

| Enamine | EN300-120186-0.1g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 0.1g |

$36.0 | 2023-02-15 | |

| Enamine | EN300-120186-10.0g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 10.0g |

$608.0 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108322-5g |

N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 98% | 5g |

¥273.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122103-10G |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 97% | 10g |

¥ 303.00 | 2023-04-12 | |

| Ambeed | A199211-1g |

tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate |

937046-96-3 | 98% | 1g |

$6.0 | 2025-03-04 | |

| AstaTech | 51549-1/G |

1-N-BOC-AMINO-2-CYANOPYRROLE |

937046-96-3 | 97% | 1g |

$10 | 2023-09-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH831-200mg |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 97% | 200mg |

109.0CNY | 2021-07-14 |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt

1.3 Reagents: Water ; 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt

1.3 Reagents: Water ; 0 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; -7 °C; 1 h, 0 °C

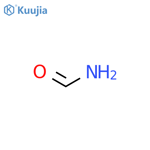

1.2 Reagents: Dimethylformamide ; 1 h, 5 °C

1.2 Reagents: Dimethylformamide ; 1 h, 5 °C

Referenz

- Preparation of pyrrolotriazine derivatives as Btk inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

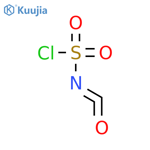

1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; rt → 0 °C; 20 min, < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt

1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt

Referenz

- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

Referenz

- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir, Organic Process Research & Development, 2022, 26(1), 82-90

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 0 °C; 20 min, < 5 °C

1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C

1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C

Referenz

- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 20 min, < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; cooled

Referenz

- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

Referenz

- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Dimethylformamide , Acetonitrile ; 0 °C

Referenz

- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor, ChemMedChem, 2018, 13(5), 437-445

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referenz

- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; 0 °C; 1 h, -5 °C

1.2 1 h, -5 °C; 2 h, -5 °C

1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C

1.2 1 h, -5 °C; 2 h, -5 °C

1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C

Referenz

- Green preparation of remdesivir intermediate, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

Referenz

- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.3 Reagents: Water

Referenz

- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 1 h, rt

1.2 Solvents: Dimethylformamide ; 1 h, rt

1.2 Solvents: Dimethylformamide ; 1 h, rt

Referenz

- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C; 45 min, 0 °C

1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C

1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C

Referenz

- FGFR inhibitor and medical application thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

Referenz

- Piperidine derivatives as jak3 inhibitors, United States, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

Referenz

- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Solvents: Dimethylformamide ; 2.5 h, 0 °C; 1 h, 0 °C

1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C

1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C

1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C

1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C

Referenz

- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Solvents: Dimethylformamide , Acetonitrile ; < 5 °C; 45 min, < 5 °C; 30 min, < 5 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium carbonate Solvents: Water

Referenz

- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Verwandte Literatur

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

3. Book reviews

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide) Verwandte Produkte

- 393838-58-9(ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate)

- 15442-57-6(cis-Dichlorobis(diethylsulfide)platinum(II))

- 1355207-93-0(4-(3-Methyl-5-vinyl-pyridin-2-yl)-piperazine-1-carbaldehyde)

- 1566395-94-5(3-[1-(methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline)

- 845504-81-6(2-Bromo-1-(pyrimidin-4-yl)ethanone)

- 725702-60-3(3-(Allyloxy)benzohydrazide)

- 296262-16-3((5,6-Dimethyl-thieno2,3-dpyrimidin-4-ylsulfanyl)-acetic acid)

- 1894560-19-0(tert-butyl N-methyl-N-[2-(3-methylthiophen-2-yl)-2-oxoethyl]carbamate)

- 2034379-84-3(1-[(4-Ethoxy-3-fluorophenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine)

- 55937-37-6(2,1,3-Benzothiadiazole-5-acetic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:937046-96-3)N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

Reinheit:99%

Menge:100g

Preis ($):250.0